3'-O-Methylbatatasin III

Overview

Description

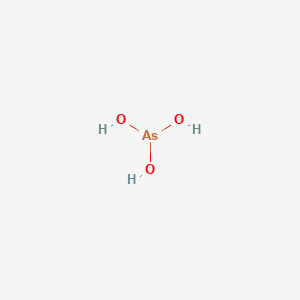

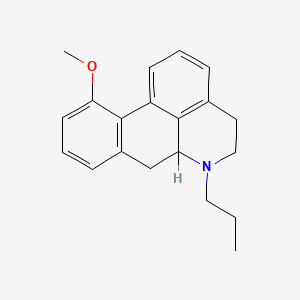

3’-O-Methylbatatasin III is a natural compound derived from the orchid plant Bletilla splendens. It is known for its antibiotic and antispasmodic activities. The compound has a molecular formula of C16H18O3 and a molecular weight of 258.31 g/mol . It is a phenolic compound and is classified under monophenols .

Scientific Research Applications

3’-O-Methylbatatasin III has several scientific research applications, including:

Safety and Hazards

3’-O-Methylbatatasin III is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Biochemical Analysis

Biochemical Properties

3’-O-Methylbatatasin III plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in the biosynthesis of secondary metabolites, such as GDP-Man biosynthesis-related enzymes . Additionally, 3’-O-Methylbatatasin III exhibits inhibitory effects on enzymes like iNOS and COX-2, which are involved in inflammatory pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing various physiological processes.

Cellular Effects

3’-O-Methylbatatasin III exerts notable effects on various cell types and cellular processes. In studies involving lung cells, this compound has demonstrated protective effects against LPS-induced acute lung injury by reducing inflammatory cytokine levels and inhibiting the nuclear translocation of p65 . Furthermore, 3’-O-Methylbatatasin III has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and protective properties .

Molecular Mechanism

The molecular mechanism of 3’-O-Methylbatatasin III involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes such as iNOS and COX-2, thereby reducing the production of inflammatory mediators . Additionally, 3’-O-Methylbatatasin III regulates the expression of downstream inflammatory cytokines by inhibiting the nuclear translocation of p65, a component of the NF-κB signaling pathway . These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-O-Methylbatatasin III have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the levels of 3’-O-Methylbatatasin III accumulate during specific growth stages of Bletilla striata, indicating its stability and persistence in plant tissues . Additionally, the compound’s protective effects against inflammatory responses have been observed over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3’-O-Methylbatatasin III vary with different dosages in animal models. In studies involving LPS-induced acute lung injury, pretreatment with 3’-O-Methylbatatasin III at dosages of 20 mg/kg and 60 mg/kg resulted in significant reductions in inflammatory markers and improved lung function . Higher doses may lead to adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

3’-O-Methylbatatasin III is involved in various metabolic pathways, including the biosynthesis of secondary metabolites in plants. This compound interacts with enzymes and cofactors involved in the biosynthesis of stilbenoids, diarylheptanoids, and other secondary metabolites . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s diverse biological activities.

Transport and Distribution

The transport and distribution of 3’-O-Methylbatatasin III within cells and tissues are crucial for its biological activity. In plants, this compound accumulates in specific tissues during different growth stages, indicating its regulated transport and distribution . Additionally, 3’-O-Methylbatatasin III may interact with transporters and binding proteins that facilitate its localization and accumulation in target tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3’-O-Methylbatatasin III involves extraction from the plant Bletilla splendens. The extraction process typically includes solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3’-O-Methylbatatasin III undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Brominated or nitrated derivatives of 3’-O-Methylbatatasin III.

Mechanism of Action

The mechanism of action of 3’-O-Methylbatatasin III involves its interaction with various molecular targets and pathways:

Antispasmodic Activity: The compound exhibits spasmolytic activity by inhibiting smooth muscle contractions.

Anti-inflammatory Activity: It regulates the expression of downstream inflammatory cytokines by inhibiting the nuclear translocation of p65, a subunit of the NF-κB transcription factor.

Antifungal Activity: The compound disrupts fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

3’-O-Methylbatatasin III can be compared with other similar phenolic compounds:

Batatasin III: Another phenolic compound from Bletilla species with similar anti-inflammatory properties.

Coelonin: A compound with anti-inflammatory activity found in the same plant.

3-Hydroxy-5-methoxy bibenzyl: Another phenolic compound with anti-inflammatory properties.

Uniqueness

3’-O-Methylbatatasin III is unique due to its specific combination of antibiotic, antispasmodic, and antifungal activities, which are not commonly found together in other phenolic compounds .

Properties

IUPAC Name |

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJURJXPMJANDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331921 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101330-69-2 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 3'-O-Methylbatatasin III, and how is it typically isolated?

A1: this compound is a bibenzyl compound primarily found in orchids like Epidendrum rigidum [] and Bletilla striata [, ]. Researchers often employ techniques like solvent extraction followed by chromatographic separation methods, such as silica gel column chromatography and high-speed counter-current chromatography (HSCCC), to isolate and purify this compound from plant material [, ].

Q2: What is the role of this compound in Bletilla striata, and how does it contribute to the plant's medicinal properties?

A2: While the exact role of this compound in Bletilla striata requires further investigation, studies indicate it plays a significant role in the plant's anti-inflammatory effects []. Research suggests that this compound, along with other bibenzyls like coelonin and batatasin III, contributes to Bletilla striata's traditional use in treating lung conditions by potentially inhibiting the inflammatory response [].

Q3: How does the structure of this compound compare to other bibenzyls, and what is the known impact of these structural differences on their biological activity?

A3: this compound belongs to the bibenzyl class of compounds, structurally characterized by two benzene rings connected by an ethylene bridge. Studies comparing this compound with other bibenzyl derivatives, such as gigantol and batatasin III, reveal subtle differences in their structures, particularly in the number and position of hydroxyl and methoxy groups on the benzene rings []. These structural variations influence their phytotoxic and cytotoxic activities. For example, this compound exhibited stronger inhibitory effects on Amaranthus hypochondriacus radicle growth compared to gigantol but was less potent than batatasin III [].

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant extracts or formulations?

A4: Researchers commonly utilize Ultra High-Performance Liquid Chromatography (UHPLC) to determine the purity of this compound after isolation []. Additionally, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, is crucial for the structural elucidation and confirmation of this compound [, ]. For quantitative analysis, Ultra Performance Liquid Chromatography (UPLC) coupled with a suitable detection method, often UV detection at a specific wavelength like 270nm, is employed to determine the content of this compound in various samples [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5S,9R,13R,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1216613.png)

![(8R,9S,13S,14S,17S)-6-iodo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216615.png)

![N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1216620.png)